molecular formula C20H16ClF2N5O2 B564738 Albaconazole-d3 CAS No. 1217825-34-7

Albaconazole-d3

Cat. No.: B564738
CAS No.: 1217825-34-7
M. Wt: 434.846
InChI Key: UHIXWHUVLCAJQL-JHSKFNMLSA-N
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Description

Albaconazole-d3 (CAS: 1217825-34-7) is a deuterated isotopologue of Albaconazole, a triazole antifungal agent. The compound is chemically designated as 7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one-d3, where three hydrogen atoms are replaced with deuterium. This stable isotope-labeled variant is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of Albaconazole in pharmacokinetic and bioanalytical studies .

Albaconazole itself inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Its deuterated form retains similar chemical properties but offers distinct mass spectral characteristics, enabling precise detection in complex matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Albaconazole-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a suitable azide and alkyne.

    Introduction of the quinazolinone scaffold: This step involves the formation of the quinazolinone ring system, which is a crucial structural component of this compound.

    Deuteration: The final step involves the incorporation of deuterium atoms into the molecule, which can be achieved through various methods such as catalytic hydrogen-deuterium exchange.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

General Information on Albaconazole

  • Generic Name : Albaconazole
  • DrugBank Accession Number : DB12073
  • Type : Small Molecule
  • Molecular Formula : C20_{20}H16_{16}ClF2_{2}N5_{5}O2_{2} (for Albaconazole), C20_{20}H13_{13}D3_{3}ClF2_{2}N5_{5}O2_{2} (for Albaconazole-d3)
  • Molecular Weight : 431.83 g/mol (Albaconazole), 434.84 (this compound)
  • Investigational Use : Studies of Onychomycosis

Antifungal Action and Metabolism

Albaconazole is a triazole antifungal agent . These agents inhibit the fungal CYP51 enzyme, which is essential for ergosterol biosynthesis . Introduction of deuterium can alter the rate of metabolism of the drug . This is because carbon-deuterium bonds are stronger than carbon-hydrogen bonds and require more energy to break . This can lead to a slower rate of oxidation at the carbon-deuterium bond, potentially increasing the drug's half-life and altering its concentration in the body .

Impact of Deuterium Labeling

Deuterium labeling is a common strategy in drug development to alter a drug's metabolic profile .

Potential effects of Deuterium Labeling:

  • Altered Metabolism : Deuterium can slow down the rate of metabolic reactions at the labeled site .
  • Increased Half-Life : Slower metabolism can lead to an increased half-life of the drug in vivo .
  • Changes in Bioavailability : Deuterium labeling can affect the oral bioavailability of a drug .
  • Kinetic Isotope Effect : The breaking of C-D bonds is typically slower than C-H bonds, influencing reaction rates .

Potential Chemical Reactions of this compound In Vivo

  • Oxidation : Albaconazole, like other triazoles, undergoes oxidation, potentially at various positions on the molecule. Deuterium at these sites would slow this process .
  • Hydroxylation : Hydroxylation reactions, often catalyzed by cytochrome P450 enzymes, could be affected by deuterium labeling .
  • Glucuronidation/Sulfation : These phase II metabolic reactions, which involve the addition of glucuronic acid or sulfate groups, could be influenced if they occur near a deuterium-labeled site .

Interactions with other substances

Calcium carbonate may reduce the absorption of Albaconazole, leading to lower serum concentrations .

Scientific Research Applications

Albaconazole-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Albaconazole in various samples.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of Albaconazole.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Albaconazole.

    Industry: Utilized in the development of new antifungal agents and formulations.

Mechanism of Action

Albaconazole-d3 exerts its antifungal effects by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the ergosterol biosynthesis pathway and various signaling pathways that regulate cell membrane integrity.

Comparison with Similar Compounds

Deuterated azole antifungals and benzimidazoles are critical reference materials in analytical and clinical research. Below is a detailed comparison of Albaconazole-d3 with structurally or functionally related deuterated compounds.

Chemical and Structural Comparison

Compound CAS Number Molecular Formula* Molecular Weight Primary Application Supplier Examples
This compound 1217825-34-7 C₂₀H₁₅D₃ClF₂N₅O₂ 434.87† Internal standard for Albaconazole Isoreag, MedChemExpress
Albendazole-d3 PA STI 004452 C₁₂H₁₂D₃N₃O₂S 268.35 Internal standard for Albendazole Pharmaffiliates, LGC Quality
Albendazole-sulfoxide D3 1448346-38-0 C₁₂H₁₀D₃N₃O₃S 284.35 Metabolite analysis of Albendazole TRC, Dr. Ehrenstorfer
Cambendazole-d7 PA STI 004460 C₁₄H₁₃D₇N₃O₂S 314.40 Internal standard for Cambendazole Pharmaffiliates

*Molecular formulas inferred from parent compounds and isotopic labeling patterns.
†Calculated based on parent structure (Albaconazole MW: 431.82) and deuterium substitution.

Key Observations :

  • Structural Differences : this compound belongs to the triazole class, while Albendazole-d3 and its sulfoxide are benzimidazoles. This distinction impacts their biological targets (ergosterol synthesis vs. microtubule disruption) and analytical applications .
  • Deuterium Placement: In this compound, deuterium atoms are likely positioned on non-reactive sites (e.g., methyl or aromatic groups) to maintain stability. In contrast, Albendazole-d3 substitutes deuterium on its methyl carbamate group .

Availability and Handling

  • Albendazole-d3 and its derivatives are more widely accessible (e.g., 10 mg from LGC Quality) due to Albendazole's broader therapeutic use .
  • Storage : All deuterated compounds require storage at -20°C to maintain stability, with strict adherence to handling protocols (e.g., glove use, ventilation) as per safety data sheets .

Research and Regulatory Considerations

Pharmacokinetic Studies

  • Albendazole-sulfoxide D3 has been pivotal in large-scale pharmacokinetic reviews, such as the systematic analysis of 36 studies involving 113 time-series measurements . In contrast, this compound's use is emerging, with fewer published datasets, likely due to Albaconazole's narrower clinical application .

Isotopic Purity and Certification

  • Suppliers like TRC and MedChemExpress provide certificates of analysis (CoA) detailing isotopic enrichment and chromatographic purity (>95%). This ensures reliability in regulatory environments, such as FDA-compliant bioanalytical method validation .

Biological Activity

Albaconazole-d3 is a novel triazole antifungal agent that has garnered attention due to its potent biological activity against various pathogenic fungi. This article delves into the compound's efficacy, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a derivative of albaconazole, designed to enhance antifungal activity while minimizing resistance. It exhibits broad-spectrum antifungal properties, particularly against species such as Candida, Cryptococcus, and Aspergillus . The compound operates by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterols in fungal membranes .

In Vitro Efficacy

This compound has demonstrated significant in vitro potency. The minimum inhibitory concentrations (MICs) for various fungal isolates have been reported as follows:

Fungal SpeciesMIC (μg/ml)Reference
C. neoformans0.0024 - 0.156
C. albicans0.001 - 0.011
A. fumigatus0.5 - 2.1

These values indicate that this compound is significantly more effective than fluconazole, with some isolates showing a 100-fold increase in potency .

In Vivo Studies

In vivo studies using rabbit models of cryptococcal meningitis have shown promising results for this compound. Treatment with dosages ranging from 5 to 80 mg/kg/day resulted in substantial reductions in yeast counts in cerebrospinal fluid (CSF) and improved survival rates compared to untreated controls . Notably, the pharmacokinetic profile indicated that peak serum concentrations reached an average of 4.14 μg/ml, with CSF concentrations averaging 0.62 μg/ml at the highest dosage .

Clinical Trials and Findings

This compound has undergone several clinical trials assessing its efficacy and safety:

  • Phase II Trial : A study comparing various doses of this compound against fluconazole for treating candidal vulvovaginitis concluded that a single dose of 40 mg was more effective than fluconazole .
  • Phase Ib Trial : Ongoing trials are investigating its use for treating tinea pedis, with preliminary results suggesting favorable outcomes .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by rapid absorption and a long half-life, allowing for weekly dosing regimens. Following oral administration, peak plasma concentrations can reach up to 11,993 ng/mL within hours . This profile enhances patient compliance and treatment outcomes.

Safety Profile

This compound is generally well-tolerated, with adverse events occurring in less than 3% of patients, primarily gastrointestinal issues such as nausea and diarrhea . The safety profile is comparable to existing antifungal therapies, making it a viable option for patients with fungal infections.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Albaconazole-d3 in biological matrices, and how are they validated?

this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The deuterium labeling minimizes interference from endogenous compounds, enhancing specificity . Pharmacopeial methods (e.g., USP monographs) recommend using a C18 column, acetonitrile-water mobile phases, and UV detection at 254 nm for structural analogs like Albendazole, which can be adapted for this compound . Validation parameters per ICH guidelines include linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115% recovery) . Deuterated internal standards (e.g., this compound) must demonstrate no co-elution with metabolites like 6-hydroxy-Albaconazole .

Q. How is this compound synthesized, and what characterization techniques confirm its isotopic purity?

this compound is synthesized via hydrogen-deuterium exchange reactions targeting specific protons in the parent molecule. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming deuterium incorporation. For example, HRMS should show a mass shift of +3 Da compared to Albaconazole, and NMR spectra must lack proton signals at deuterated positions . Isotopic purity (>98%) is verified using LC-MS with deuterated solvent controls to exclude back-exchange artifacts .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

this compound should be stored in sealed, light-resistant containers at –20°C to prevent degradation. Stability studies under accelerated conditions (40°C/75% relative humidity) show no significant decomposition over 30 days, but repeated freeze-thaw cycles (>3) can reduce integrity by 5–10% . Long-term stability (>12 months) requires desiccants and inert gas (e.g., argon) to minimize hydrolysis of the triazole moiety .

Advanced Research Questions

Q. How can this compound resolve contradictions in pharmacokinetic (PK) data arising from metabolic interconversion or matrix effects?

Discrepancies in PK parameters (e.g., half-life, Cmax) often stem from unaccounted metabolites or plasma protein binding. This compound, as a stable isotope internal standard, normalizes extraction efficiency and ion suppression in LC-MS/MS, reducing variability . For metabolic interconversion, parallel assays using 6-hydroxy-Albaconazole-d3 can differentiate parent drug clearance from metabolite retro-conversion . Studies should employ population PK models with covariates (e.g., CYP3A4 activity) to isolate confounding factors .

Q. What in vitro models are suitable for studying this compound's antifungal mechanism of action, and how are pathway-specific effects validated?

this compound targets fungal lanosterol 14α-demethylase (CYP51), but off-pathway effects (e.g., MAPK/ERK modulation) require validation. Use Candida albicans knockout strains (ΔCYP51) to isolate primary vs. secondary mechanisms . For pathway analysis, RNA-seq or phosphoproteomics (e.g., ERK1/2 phosphorylation) in treated vs. untreated hyphae can quantify target engagement. Include deuterium-free Albaconazole as a control to rule out isotope effects .

Q. How should researchers design experiments to validate this compound as an internal standard across heterogeneous LC-MS platforms?

Cross-platform validation involves testing this compound in at least three LC-MS systems with varying ionization sources (e.g., ESI, APCI). Criteria include:

  • Retention time stability (RSD < 2%) across columns (C18, HILIC).
  • Signal-to-noise ratio > 10:1 at the lower limit of quantification (LLOQ).
  • No interference from structurally similar antifungals (e.g., Fluconazole) . Method comparison studies (e.g., Bland-Altman plots) should confirm concordance (bias < ±15%) between labs .

Properties

IUPAC Name

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWHUVLCAJQL-JHSKFNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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